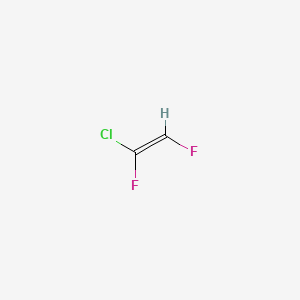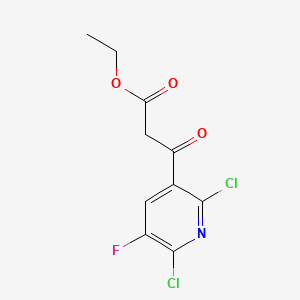
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane
Vue d'ensemble
Description
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane is a halogenated organic compound with the molecular formula C5H2Br2F8. It is characterized by the presence of bromine and fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane typically involves the halogenation of a suitable precursor. One common method is the bromination of a fluorinated butane derivative under controlled conditions. The reaction is usually carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride or chloroform. The reaction temperature is maintained at a low to moderate range to ensure selective bromination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and selectivity of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form derivatives with fewer halogen atoms.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized products, such as carboxylic acids or ketones.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield alcohols, ethers, or amines, while reduction reactions can produce partially or fully dehalogenated compounds.
Applications De Recherche Scientifique
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine and fluorine atoms into target molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific halogenation patterns.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism by which 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleophiles. The presence of multiple halogen atoms can enhance the compound’s reactivity and binding affinity to specific sites. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions, which contribute to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Dibromo-2,5-difluorobenzene: Another halogenated compound with similar bromine and fluorine content.
1,4-Dibromo-2,5-dimethylbenzene: Contains bromine atoms but differs in the presence of methyl groups instead of fluorine.
2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane: Shares the same core structure but may have variations in the halogenation pattern.
Uniqueness
This compound is unique due to its specific combination of bromine and fluorine atoms, which imparts distinct chemical properties
Propriétés
IUPAC Name |
2,4-dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2F8/c6-2(4(10,11)12,5(13,14)15)1-3(7,8)9/h1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOPXXXEAPFMBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)(C(F)(F)F)Br)C(F)(F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2F8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660106 | |
| Record name | 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.86 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885276-63-1 | |
| Record name | 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-63-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dibromo-1,1,1,4,4-pentafluoro-2-(trifluoromethyl)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80660106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[2-Fluoro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768246.png)
![[2-Chloro-4-(trifluoromethyl)anilino]azanium;chloride](/img/structure/B7768250.png)






![potassium;1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,1,2,2,2-pentafluoroethoxy)propan-2-yl]oxyethanesulfonate](/img/structure/B7768301.png)

